(+)-epi-Quercitol

Descripción general

Descripción

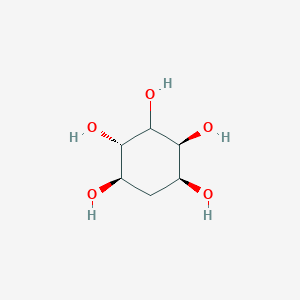

(+)-epi-Quercitol is a naturally occurring cyclitol, a type of carbohydrate that contains a cyclohexane ring with hydroxyl groups attached. It is an epimer of quercitol, differing in the configuration of one of its hydroxyl groups. This compound is found in various plants and has been studied for its potential biological activities and applications in different fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-epi-Quercitol can be achieved through several methods. One common approach involves the reduction of quercetin, a flavonoid found in many plants. The reduction process typically uses sodium borohydride (NaBH4) as a reducing agent under mild conditions. Another method involves the epimerization of quercitol using specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial fermentation and enzymatic conversion, have shown promise in producing this compound on a larger scale. These methods often involve genetically engineered microorganisms that can convert precursor molecules into this compound with high specificity and yield.

Análisis De Reacciones Químicas

Types of Reactions

(+)-epi-Quercitol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms or other reduced products.

Substitution: Hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted cyclitols with different functional groups.

Aplicaciones Científicas De Investigación

Diabetes Management

Research indicates that (+)-epi-quercitol and its derivatives may play a role in drug discovery for diabetes management. The compound has shown promise in enhancing insulin sensitivity and glucose uptake, which are crucial for managing type 2 diabetes. Studies have demonstrated that quercitol can influence metabolic pathways involved in glucose homeostasis, making it a candidate for further investigation in diabetes therapeutics .

Antiparasitic Activity

This compound has been studied for its effects on Trypanosoma brucei, the causative agent of African sleeping sickness. It was found that the compound can inhibit the growth of the parasite by affecting its phosphatidylinositol synthesis pathway, which is critical for the parasite's survival and proliferation. The effective concentration (EC50) of this compound was reported to be around 121 μM, indicating its potential as a therapeutic agent against trypanosomiasis .

Synthesis from Shikimic Acid

The synthesis of this compound has been achieved through a series of chemical reactions starting from (−)-shikimic acid. This method involves multiple steps, yielding high purity and efficiency. The total synthesis pathway demonstrates the feasibility of producing this compound on a larger scale, which could facilitate further research and application development .

Role in Inositol Phospholipid Metabolism

In biochemical studies, this compound has been implicated in the metabolism of inositol phospholipids. Its structural similarity to myo-inositol allows it to participate in phosphatidylinositol synthesis, which is vital for cellular signaling processes. Research suggests that manipulating levels of quercitol could influence cell signaling pathways, potentially leading to new therapeutic strategies .

Comparative Data Table

Study on Antiparasitic Effects

A study investigated the effects of various cyclitols, including this compound, on T. brucei. The results showed significant inhibition of parasite growth when treated with quercitol derivatives, highlighting their potential as antiparasitic agents .

Synthesis Optimization Study

Another research focused on optimizing the synthetic pathway for this compound from (−)-shikimic acid. This study outlined the steps taken to enhance yield and purity, demonstrating practical applications for pharmaceutical manufacturing processes .

Mecanismo De Acción

The mechanism of action of (+)-epi-Quercitol involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating the production of pro-inflammatory cytokines. These actions contribute to its potential therapeutic effects in various diseases.

Comparación Con Compuestos Similares

(+)-epi-Quercitol is unique compared to other similar compounds due to its specific stereochemistry and biological activities. Similar compounds include:

Quercitol: An epimer of this compound with different stereochemistry.

Inositol: Another cyclitol with a similar structure but different biological functions.

Myoinositol: A stereoisomer of inositol with distinct physiological roles.

Actividad Biológica

(+)-epi-Quercitol is a member of the quercitol family, which includes various stereoisomers derived from cyclohexanepentanols. This compound has garnered attention for its potential biological activities, particularly in relation to metabolic processes and health benefits. Research indicates that this compound exhibits significant pharmacological properties, including hypoglycemic effects, making it a candidate for therapeutic applications in diabetes management.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane structure, which contributes to its biological activity. The compound belongs to a larger family of compounds known as cyclitols, which are sugar alcohols that play roles in cellular metabolism.

Table 1: Structural Characteristics of Quercitols

| Compound | Chemical Formula | Stereochemistry | Natural Occurrence |

|---|---|---|---|

| This compound | C6H12O6 | Chiral | Found in various plants |

| (+)-proto-Quercitol | C6H12O6 | Chiral | Naturally occurring |

| (−)-gala-Quercitol | C6H12O6 | Chiral | Synthetic only |

Biological Activity

Research has highlighted several key biological activities associated with this compound:

- Hypoglycemic Effects : Studies indicate that this compound can lower blood sugar levels, making it a potential agent for managing diabetes. This is primarily attributed to its ability to enhance insulin sensitivity and modulate glucose metabolism in cells .

- Antioxidant Properties : The compound exhibits antioxidant activity, which helps in reducing oxidative stress within cells. This property is crucial for protecting against cellular damage and may contribute to its overall health benefits .

- Cellular Uptake and Metabolism : Research on Trypanosoma brucei, the causative agent of African sleeping sickness, demonstrates that this organism utilizes inositol derivatives for phosphatidylinositol synthesis, indicating that compounds like this compound may play a role in cellular signaling pathways .

Case Studies

Several studies have investigated the effects of this compound on health:

- Diabetes Management : A study conducted on diabetic rats showed that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was linked to improved insulin signaling pathways .

- Lipid Metabolism : In vitro studies have demonstrated that this compound can influence lipid metabolism by modulating enzymes involved in fatty acid oxidation and synthesis, suggesting potential benefits for metabolic syndrome patients .

Synthesis and Production

The production of this compound has been achieved through various synthetic methods, often starting from naturally abundant precursors such as myo-inositol or shikimic acid. Recent advancements have focused on improving yield and purity during synthesis:

- Synthesis from Shikimic Acid : One notable method involves converting shikimic acid through a series of stereoselective reactions, yielding high-purity this compound suitable for pharmaceutical applications .

Table 2: Synthesis Overview

| Starting Material | Methodology | Yield (%) | Purity (%) |

|---|---|---|---|

| Myo-Inositol | Microbial fermentation | High | >99% |

| (−)-Shikimic Acid | Multi-step synthesis | 41 | >99% |

Propiedades

IUPAC Name |

(1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKVMRTXBRHRB-QRXFDPRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@H]([C@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448728 | |

| Record name | (+)-epi-Quercitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131435-06-8 | |

| Record name | (+)-epi-Quercitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic applications of (+)-epi-Quercitol?

A1: this compound serves as a valuable starting material for synthesizing various biologically active compounds. For example, researchers successfully synthesized a series of 1- and 3-C-(aminomethyl)-1,2,3,4,5-cyclohexanepentols from this compound. [] This involved a multi-step process including protection, oxidation, condensation with nitromethane, reduction, and deprotection steps. These synthesized aminocyclitols and their N-acetyl derivatives were subsequently tested for their inhibitory activity against glycosidases, demonstrating the potential of this compound as a scaffold for developing novel enzyme inhibitors. []

Q2: Has this compound been found in natural sources alongside other bioactive compounds?

A2: Yes, this compound has been isolated from the aerial parts of Triclisia sacleuxii along with other known compounds like palmatine, isotetrandrine, and various phenolic compounds. [] This study highlights the presence of this compound in a plant traditionally used for medicinal purposes, suggesting a potential contribution to its bioactivity.

Q3: Can this compound be synthesized, and what is known about its stereochemistry?

A3: Yes, this compound can be synthesized. A total synthesis approach was employed to produce this compound, along with other quercitol isomers like (+)-allo-, (-)-proto-, (+)-talo-, (-)-gala-, (+)-gala-, neo-, and (-)-epi-quercitol. [] Notably, this synthesis strategy highlighted the importance of controlling the stereochemistry during key reactions. The successful synthesis of various quercitol isomers provides valuable tools for studying their individual biological activities and exploring potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.